3-amino-5-fluoro-1-methylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones, which are characterized by the presence of a pyridine ring with a carbonyl group and an amino group. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the context of kinase inhibition for cancer treatment. Its structural features include a fluorine atom at the 5-position and a methyl group at the 1-position of the pyridine ring, contributing to its unique chemical properties and biological activities.
The synthesis and profiling of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one have been explored in various studies, highlighting its role as a fragment in kinase-targeted libraries for cancer therapy. Research indicates that derivatives of this compound can act as potent inhibitors of specific kinases, such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are crucial in cell division and proliferation processes .
This compound is classified under the broader category of pyridine derivatives, specifically as an aminopyridinone. It is recognized for its structural diversity and potential biological applications, particularly in oncology.
The synthesis of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one can be achieved through various methods, often involving multi-step reactions that include halogenation, amination, and cyclization processes. One common synthetic route involves starting with 5-fluoro-2-chloropyridine, which is subjected to nucleophilic substitution reactions with amines to introduce the amino group at the appropriate position on the pyridine ring .
Technical Details:
The molecular structure of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one consists of:
This arrangement contributes to its polarity and ability to engage in hydrogen bonding, which is crucial for its biological activity.
Key structural data includes:
3-amino-5-fluoro-1-methylpyridin-2(1H)-one can undergo various chemical reactions typical for pyridinones:
Technical Details:
These reactions are often facilitated by specific catalysts or reagents tailored to enhance selectivity and yield.
The mechanism of action for compounds like 3-amino-5-fluoro-1-methylpyridin-2(1H)-one primarily involves their interaction with protein kinases. By binding to the active site or allosteric sites on these enzymes, they inhibit their activity, thereby disrupting signaling pathways essential for cancer cell proliferation.
The binding affinity and selectivity towards specific kinases are often evaluated using techniques such as:
Relevant analyses include spectroscopic techniques (NMR, IR) that confirm structural integrity and purity.
3-amino-5-fluoro-1-methylpyridin-2(1H)-one has significant scientific uses, particularly in:
Research continues into optimizing its pharmacological properties and expanding its applications beyond oncology into other therapeutic areas.
The synthesis of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one relies heavily on sequential cross-coupling and deprotection strategies. A robust approach involves Suzuki-Miyaura cross-coupling as a key step to install aromatic substituents at the C5 position of the pyridinone core. This typically starts with halogenated precursors like 5-bromo-2-methoxypyridin-3-amine, where palladium-catalyzed coupling with fluorinated aryl boronic acids introduces the required fluorine moiety [8].
Following cross-coupling, deprotection of the 2-methoxy group is achieved using in situ-generated trimethylsilyl iodide (TMS-I). This critical step regenerates the pharmacologically essential pyridin-2-one tautomer. Optimization studies reveal that controlling water content during deprotection is paramount to prevent hydrolysis byproducts. Yields for this step typically exceed 80% when conducted under anhydrous conditions in aprotic solvents like acetonitrile [8]. Alternative routes employ 5-bromo-3-amino-1-methylpyridin-2(1H)-one as a universal intermediate, where late-stage fluorination via halogen exchange (Halex) can be performed, though this approach faces regioselectivity challenges [4].
Table 1: Key Steps in Multi-Step Synthesis
Step | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C | 5-(Fluoroaryl)-2-methoxypyridin-3-amine | 60-85% |
Deprotection | TMS-I, CH₃CN, Reflux | 3-Amino-5-fluoropyridin-2(1H)-one | 80-92% |
N-Methylation* | CH₃I, K₂CO₃, DMF | 1-Methyl-3-aminopyridinone derivative | 75-90% |
Note: N-Methylation timing varies; may precede or follow coupling depending on route [8]
Introducing fluorine at the C5 position of 3-aminopyridinones demands precise regiocontrol. Two dominant strategies exist:
Directed Ortho-Metalation (DoM): The 3-amino group acts as a directing group for lithium-halogen exchange. Treatment with n-butyllithium at −78°C generates a stabilized anion at C5, which reacts with electrophilic fluorinating agents (e.g., NFSi, Selectfluor). This method affords moderate regioselectivity (≥7:1 C5:C3) but requires cryogenic conditions [9].
Halogen Exchange (Halex): Using 5-bromo-3-amino-1-methylpyridin-2(1H)-one as a substrate, catalytic Halex with cesium fluoride and copper(I) iodide in DMF at 150°C achieves C–F bond formation. Microwave irradiation reduces reaction times and improves yields to >70% while minimizing decomposition [10]. Recent advances employ continuous-flow reactors to enhance heat/mass transfer, enabling safer handling of volatile byproducts and scalability to kilogram quantities [10].
Notably, direct electrophilic fluorination of the electron-rich pyridinone ring often leads to over-halogenation. Protecting the 3-amino group as a tert-butoxycarbonyl (Boc) derivative mitigates this issue, allowing monofluorination with Xenon difluoride (XeF₂) in trifluoroacetic acid [9].
The 3-amino-5-fluoro-1-methylpyridin-2(1H)-one scaffold participates in carbon–hydrogen bond activation as both a substrate and directing group. Key applications include:
Palladium-Catalyzed Arylation: The 3-amino group directs palladium(II) acetate to activate ortho C–H bonds in traceless aliphatic synthons. Using silver acetate as an oxidant and acetic acid as solvent, aryl iodides couple at the β-position of carboxylic acids, forming biaryl motifs essential for kinase inhibitor pharmacophores. This method operates under milder conditions (<100°C) than classical methods and tolerates the fluorine substituent [5].
Copper-Mediated Coupling: For electron-deficient partners, copper(I) oxide with phenanthroline ligands enables arylation at C4 of the pyridinone ring. This regioselectivity stems from the fluorine atom’s electron-withdrawing effect, which enhances C4 nucleophilicity. Yields range from 40–65% and require stoichiometric copper [8].
Table 2: Catalytic Systems for C–H Arylation
Catalyst System | Directing Group | Position Functionalized | Compatible Partners | Typical Yield |
---|---|---|---|---|
Pd(OAc)₂/AgOAc/AcOH | 3-Amino | Ortho to carboxylic acid | Aryl iodides | 70-85% |
Cu₂O/1,10-Phenanthroline | None (inherent) | Pyridinone C4 | Aryl boronic acids | 40-65% |
RuCl₂(p-cymene)₂/Cu(OAc)₂ | 1-Methyl | Pyridinone C4 | Aryl amides | 55-75% |
Optimization focuses on ligand design to enhance turnover. Bulky phosphine ligands (e.g., tri-tert-butylphosphine) suppress catalyst dimerization in palladium systems, while N,N-bidentate ligands improve copper catalyst stability [5] [8].
Solid-phase synthesis enables rapid diversification of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one for kinase-targeted libraries. The core scaffold is immobilized via:
Key advantages include:
(1) High-Throughput Screening: Libraries of >100 analogs are synthesized via automated protocols, evaluating C5-aryl diversity (e.g., pyrazolyl, pyridyl, quinolinyl) [8]. (2) Fragment Optimization: Initial screening identifies hits like 3-amino-5-(1-methyl-1H-pyrazol-4-yl)-1-methylpyridin-2(1H)-one, which are grown into lead compounds by adding substituents that occupy hydrophobic kinase pockets [8]. (3) Ligand Efficiency: The fragment maintains high ligand efficiency (>0.3) due to low molecular weight (<250 Da), enabling potency gains without excessive size [8].
Cleavage conditions are optimized to preserve the acid-labile C–F bond. Trifluoroacetic acid/water (95:5) at 25°C for 2 hours minimizes defluorination versus traditional anhydrous protocols [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1